Reduced Lipophilicity (XLogP3) Compared to Ethyl Ester Analog Enhances Aqueous Solubility
Methyl 4‑bromo‑5‑methoxypyridine‑2‑acetate exhibits a significantly lower XLogP3 value (1.3) than its ethyl ester congener ethyl 4‑bromo‑2‑methoxypyridine‑5‑acetate (XLogP3 = 2) [1]. This 0.7 log unit reduction corresponds to approximately 5‑fold lower octanol/water partition coefficient, indicating greater hydrophilicity and improved aqueous solubility—a critical attribute for formulations requiring dissolution in aqueous media.
| Evidence Dimension | XLogP3 (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | Ethyl 4‑bromo‑2‑methoxypyridine‑5‑acetate (XLogP3 = 2) |
| Quantified Difference | ΔXLogP3 = 0.7 (target is 35% lower) |
| Conditions | Computed property using XLogP3 algorithm, consistent across databases |
Why This Matters
Lower lipophilicity correlates with reduced plasma protein binding and improved oral bioavailability, making the methyl ester a more suitable intermediate for drug discovery programs requiring aqueous solubility.
- [1] Kuujia. Ethyl 4‑bromo‑2‑methoxypyridine‑5‑acetate. CAS 1805179‑09‑2. View Source
